2,2-Difluoro-1-methyl-cyclopropaneboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-methyl-cyclopropaneboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique structural features and reactivity. This compound is particularly valuable in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-methyl-cyclopropaneboronic acid pinacol ester typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with aryl halides or vinyl halides under palladium catalysis . The reaction conditions are generally mild, and the use of bases such as potassium acetate (KOAc) or potassium phenoxide (KOPh) is crucial for the success of the borylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-methyl-cyclopropaneboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides under palladium catalysis.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically under radical conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like KOAc or KOPh, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used
Protodeboronation: Radical initiators and specific solvents are employed to facilitate this reaction.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds or substituted alkenes, depending on the nature of the halide used.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group removed.
Scientific Research Applications
2,2-Difluoro-1-methyl-cyclopropaneboronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of boron-containing drugs.
Material Science: It is used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-methyl-cyclopropaneboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, facilitated by the base.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling.
4-Formylphenylboronic Acid: Used in similar applications but with different reactivity due to the formyl group.
Uniqueness
2,2-Difluoro-1-methyl-cyclopropaneboronic acid pinacol ester is unique due to its difluoro and cyclopropane moieties, which impart distinct reactivity and stability compared to other boronic esters . These structural features make it particularly valuable in the synthesis of fluorinated organic compounds and cyclopropane-containing molecules .
Properties
IUPAC Name |
2-(2,2-difluoro-1-methylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF2O2/c1-7(2)8(3,4)15-11(14-7)9(5)6-10(9,12)13/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPOFFWYVRCVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.